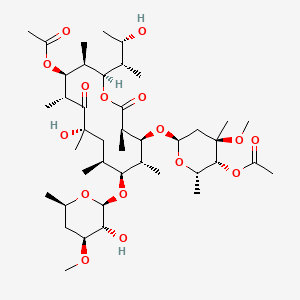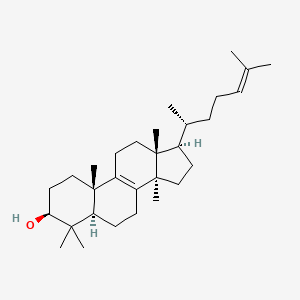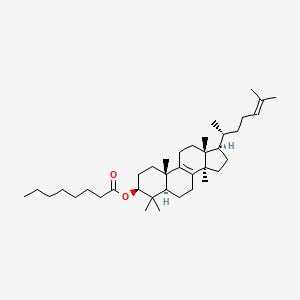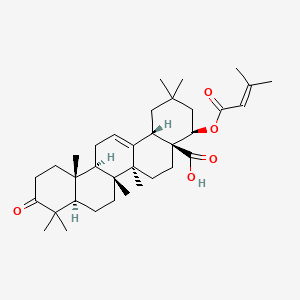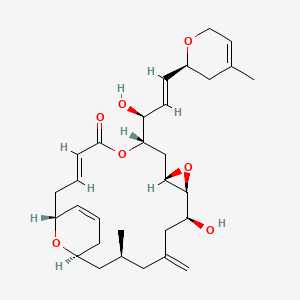
Laulimalide
Descripción general
Descripción
Laulimalide is a naturally occurring macrolide compound originally isolated from the marine sponge Cacospongia mycofijiensis. It is known for its potent microtubule-stabilizing properties, similar to those of paclitaxel, making it a valuable compound in cancer research and treatment . This compound has shown significant potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Aplicaciones Científicas De Investigación
Laulimalide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Laulimalide exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, this compound prevents their depolymerization, leading to the formation of abnormal mitotic spindles and mitotic arrest . This disruption of normal microtubule dynamics ultimately triggers apoptosis in cancer cells . The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various associated proteins involved in microtubule dynamics .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Laulimalide has been shown to bind to β-tubulin and stabilize microtubules . This interaction with tubulin is critical for its role in biochemical reactions. The binding sites, binding modes, and binding affinities of this compound with respect to tubulin have been the subject of extensive research .
Cellular Effects
This compound exhibits unique cellular effects. It increases the density of cellular microtubules and causes the formation of microtubule bundles and abnormal mitotic spindles . These changes culminate in mitotic arrest and initiation of apoptosis . This compound is also a potent inhibitor of cellular proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with tubulin . It stabilizes microtubules by binding to β-tubulin . This binding prevents microtubule depolymerisation, thereby inhibiting mitotic processes that rely on microtubule depolymerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits dose-dependent effects on microtubule behavior . At concentrations above 100 nM, this compound stabilizes microtubules, but at concentrations between 50 and 100 nM, it destabilizes microtubules .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research has shown that this compound is a potent inhibitor of cell proliferation, suggesting that its effects would vary with different dosages .
Subcellular Localization
This compound’s subcellular localization is closely tied to the microtubule network due to its role as a microtubule-stabilizing agent . It binds to tubulin, a key component of microtubules, suggesting that it localizes to areas of the cell where microtubules are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Laulimalide can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the macrolide ring structure, which is achieved through a combination of aldol reactions, Wittig reactions, and macrolactonization . The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Currently, this compound is primarily obtained through extraction from marine sponges, although efforts are ongoing to develop more efficient synthetic methods for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Laulimalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its stability and biological activity .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various analogues of this compound with modified functional groups, which can exhibit different biological activities and stability profiles .
Comparación Con Compuestos Similares
Laulimalide is often compared to other microtubule-stabilizing agents, such as paclitaxel and epothilone A:
Paclitaxel: Both this compound and paclitaxel stabilize microtubules, but they bind to different sites on the tubulin polymer.
Epothilone A: Similar to paclitaxel, epothilone A competes with paclitaxel for binding to microtubules.
Similar Compounds:
- Paclitaxel
- Epothilone A
- Discodermolide
- Peloruside A
This compound’s unique binding site and its ability to overcome drug resistance make it a valuable addition to the arsenal of microtubule-stabilizing agents .
Propiedades
IUPAC Name |
(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEQDLFWWWMV-XZZGLLCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893501 | |
| Record name | Laulimalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115268-43-4 | |
| Record name | Laulimalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laulimalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



